molecular formula C12H13N5O2 B3494761 4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine

4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine

Cat. No.: B3494761
M. Wt: 259.26 g/mol
InChI Key: ADRFMVMNIORKEZ-UHFFFAOYSA-N
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Description

4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine is a compound that features a morpholine ring attached to a benzoyl group, which is further substituted with a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine typically involves the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the acylation of morpholine with a benzoyl chloride derivative to form the benzoyl intermediate.

    Introduction of the Tetrazole Ring: The benzoyl intermediate is then subjected to a cycloaddition reaction with sodium azide and triethyl orthoformate to introduce the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the tetrazole or benzoyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or tetrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the tetrazole ring, while substitution reactions can introduce various functional groups onto the benzoyl or tetrazole rings.

Scientific Research Applications

4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

    Materials Science: It is used in the development of advanced materials due to its unique structural properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and molecular pathways.

Mechanism of Action

The mechanism of action of 4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a manner similar to natural substrates. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrazole Derivatives: Compounds such as 5-phenyltetrazole and 1-(2,4-dihydroxybenzothioyl)-1H-tetrazole share structural similarities with 4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine.

    Benzoyl Derivatives: Compounds like benzoyl chloride and benzoyl peroxide are structurally related due to the presence of the benzoyl group.

Uniqueness

This compound is unique due to the combination of the morpholine ring, benzoyl group, and tetrazole ring in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

morpholin-4-yl-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c18-12(16-4-6-19-7-5-16)10-2-1-3-11(8-10)17-9-13-14-15-17/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRFMVMNIORKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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